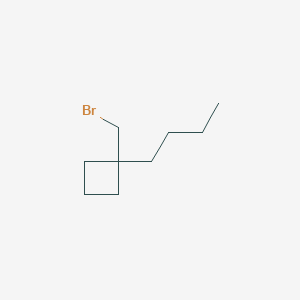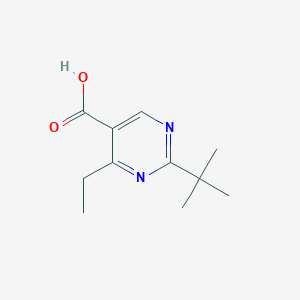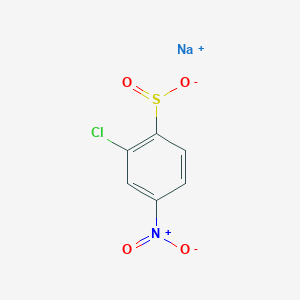
4-(3-Bromopropyl)-2-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopropyl)-2-methylthiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromopropyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by a nucleophilic substitution reaction. The process can be summarized as follows:
Bromination of 2-Methylthiophene:
Nucleophilic Substitution: The brominated intermediate is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K₂CO₃) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Common solvents used in the industrial process include dichloromethane and toluene.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromopropyl)-2-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophene derivatives or modified thiophene rings.
Aplicaciones Científicas De Investigación
4-(3-Bromopropyl)-2-methylthiophene has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromopropyl)-2-methylthiophene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is due to the electron-withdrawing effect of the bromine atom, which makes the carbon atom adjacent to it more susceptible to nucleophilic attack. The thiophene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Bromopropyl)thiophene: Lacks the methyl group at the 2-position, making it less sterically hindered.
2-Methylthiophene: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromothiophene: Lacks the propyl chain, limiting its use in certain synthetic applications.
Uniqueness
4-(3-Bromopropyl)-2-methylthiophene is unique due to the presence of both the bromopropyl group and the methyl group on the thiophene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1093173-58-0 |
|---|---|
Fórmula molecular |
C8H11BrS |
Peso molecular |
219.14 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-methylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-7-5-8(6-10-7)3-2-4-9/h5-6H,2-4H2,1H3 |
Clave InChI |
NMTFNZZRCVGDQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)

![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)
![2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13188306.png)




![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
![4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13188346.png)

